

A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-(aminomethyl)benzoate*

Cat. No.: *B172258*

[Get Quote](#)

CAS Number: 107045-28-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **tert-butyl 4-(aminomethyl)benzoate**. This bifunctional building block is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Chemical and Physical Properties

Tert-butyl 4-(aminomethyl)benzoate is a stable organic compound at room temperature, though it is recommended to be stored at 2-8°C for long-term stability. It presents as a light yellow crystalline solid and is primarily utilized as a synthetic building block.

Property	Value	Source
CAS Number	107045-28-3	[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[1][3][5]
Molecular Weight	207.27 g/mol	[1][3][5]
Appearance	Light Yellow Crystal	
Purity	Typically ≥95%	[5]
Storage Temperature	2-8°C	
MDL Number	MFCD04973451	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **tert-butyl 4-(aminomethyl)benzoate**.

Technique	Interpretation
¹³ C NMR	Conforms to the structure, with characteristic peaks for the tert-butyl group, the aromatic ring, the aminomethyl group, and the ester carbonyl.
Infrared (IR) Spectroscopy	The spectrum shows characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of Tert-butyl 4-(aminomethyl)benzoate

A common synthetic route to **tert-butyl 4-(aminomethyl)benzoate** involves the esterification of 4-(aminomethyl)benzoic acid. A representative protocol is detailed below.

Experimental Protocol: Synthesis of **Tert-butyl 4-(aminomethyl)benzoate**

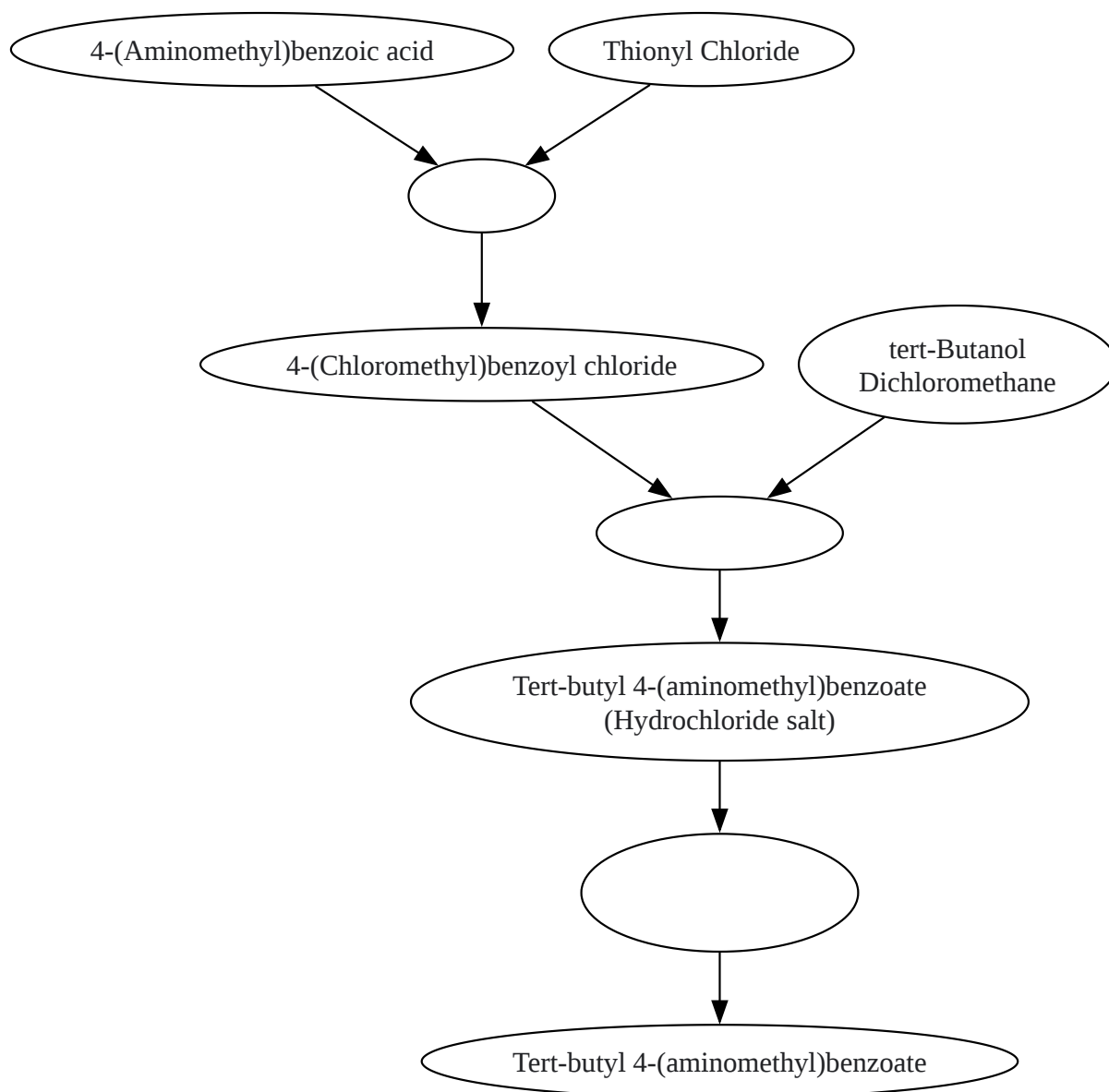
Materials:

- 4-(Aminomethyl)benzoic acid
- Thionyl chloride
- tert-Butanol
- Dichloromethane (DCM)
- Ethyl acetate
- 10% aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ice bath
- Round-bottom flask
- Stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Acid Chloride Formation:** Suspend 4-(aminomethyl)benzoic acid (1 equivalent) in thionyl chloride (excess) and gently reflux the mixture for 2 hours until the solution becomes clear.

- **Solvent Removal:** Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. Use azeotropic distillation with dichloromethane (3x) to remove the final traces of thionyl chloride.
- **Esterification:** Dissolve the resulting acid chloride in dichloromethane and cool the solution in an ice bath. Add a solution of tert-butanol (excess) in dichloromethane dropwise to the stirred solution.
- **Work-up:** A white precipitate (the hydrochloride salt) will form. Evaporate the dichloromethane. Suspend the solid in ethyl acetate and filter.
- **Neutralization and Extraction:** Suspend the filtered solid in a 10% aqueous sodium bicarbonate solution and extract the product into dichloromethane (3x).
- **Drying and Isolation:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield **tert-butyl 4-(aminomethyl)benzoate** as a pale cream solid.



[Click to download full resolution via product page](#)

Applications in Research and Drug Development

Tert-butyl 4-(aminomethyl)benzoate serves as a versatile building block due to its orthogonal protecting groups—the tert-butyl ester and the primary amine. This allows for selective

reactions at either functional group.

Peptide Synthesis and Linker Chemistry

The primary amine can be readily coupled with carboxylic acids, isocyanates, or other electrophiles, while the tert-butyl ester protects the carboxylic acid functionality. This makes it an ideal component for:

- **Peptide Synthesis:** It can be incorporated into peptide chains to introduce an aromatic spacer with a modifiable handle.
- **Linker Synthesis for PROTACs and ADCs:** The compound can act as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).^[6] The amine can be attached to one part of the molecule (e.g., an E3 ligase ligand), and after deprotection of the ester, the resulting carboxylic acid can be coupled to another part (e.g., a warhead or a protein-targeting ligand).

Intermediate in Pharmaceutical Synthesis

This compound is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. It is also a reactant in the preparation of benzimidazoles, which have been investigated as protein kinase inhibitors.^[2]

Experimental Protocol: Amide Coupling with a Carboxylic Acid

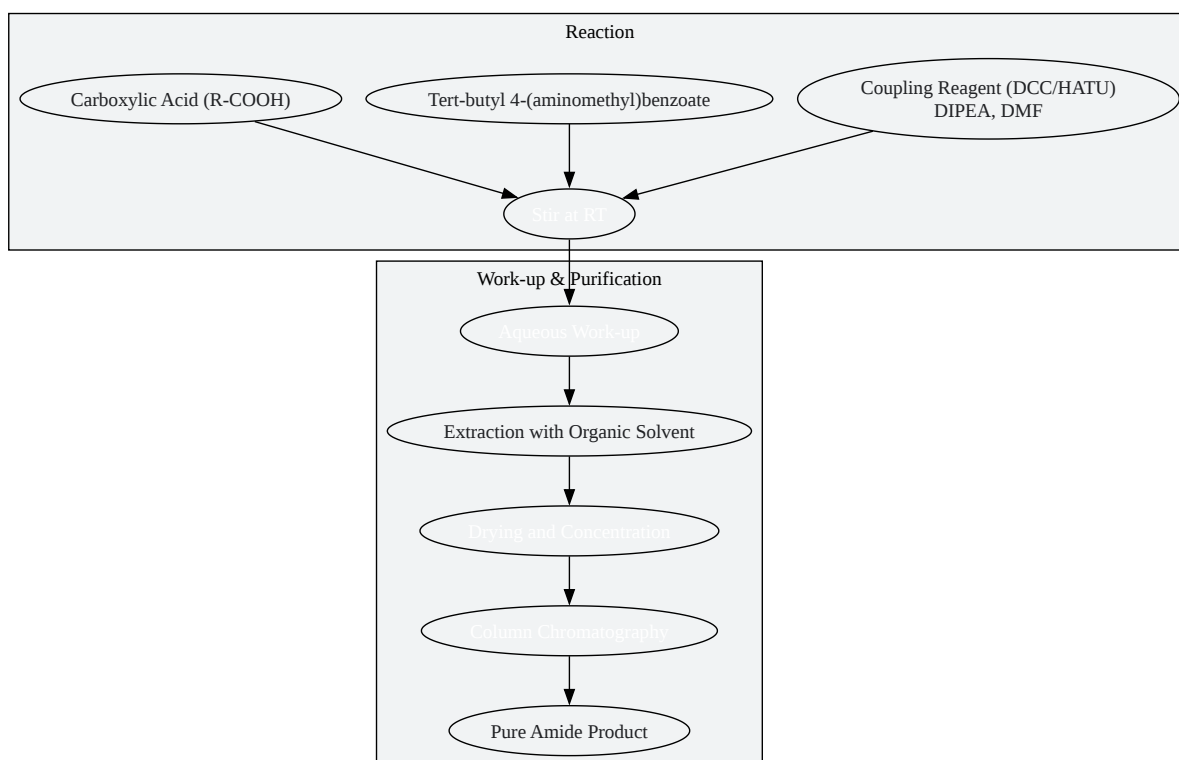
Materials:

- **Tert-butyl 4-(aminomethyl)benzoate**
- A generic carboxylic acid (R-COOH)
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)

- Lithium chloride (for HATU)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Dissolve the carboxylic acid (1 equivalent) in DMF. Add the coupling reagent (DCC or HATU, 1.1 equivalents) and DIPEA (2 equivalents).
- Addition of Amine: Add a solution of **tert-butyl 4-(aminomethyl)benzoate** (1 equivalent) in DMF to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up (for DCC): Filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
- Work-up (for HATU): Dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.



[Click to download full resolution via product page](#)

Deprotection Strategies

The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used for further functionalization.

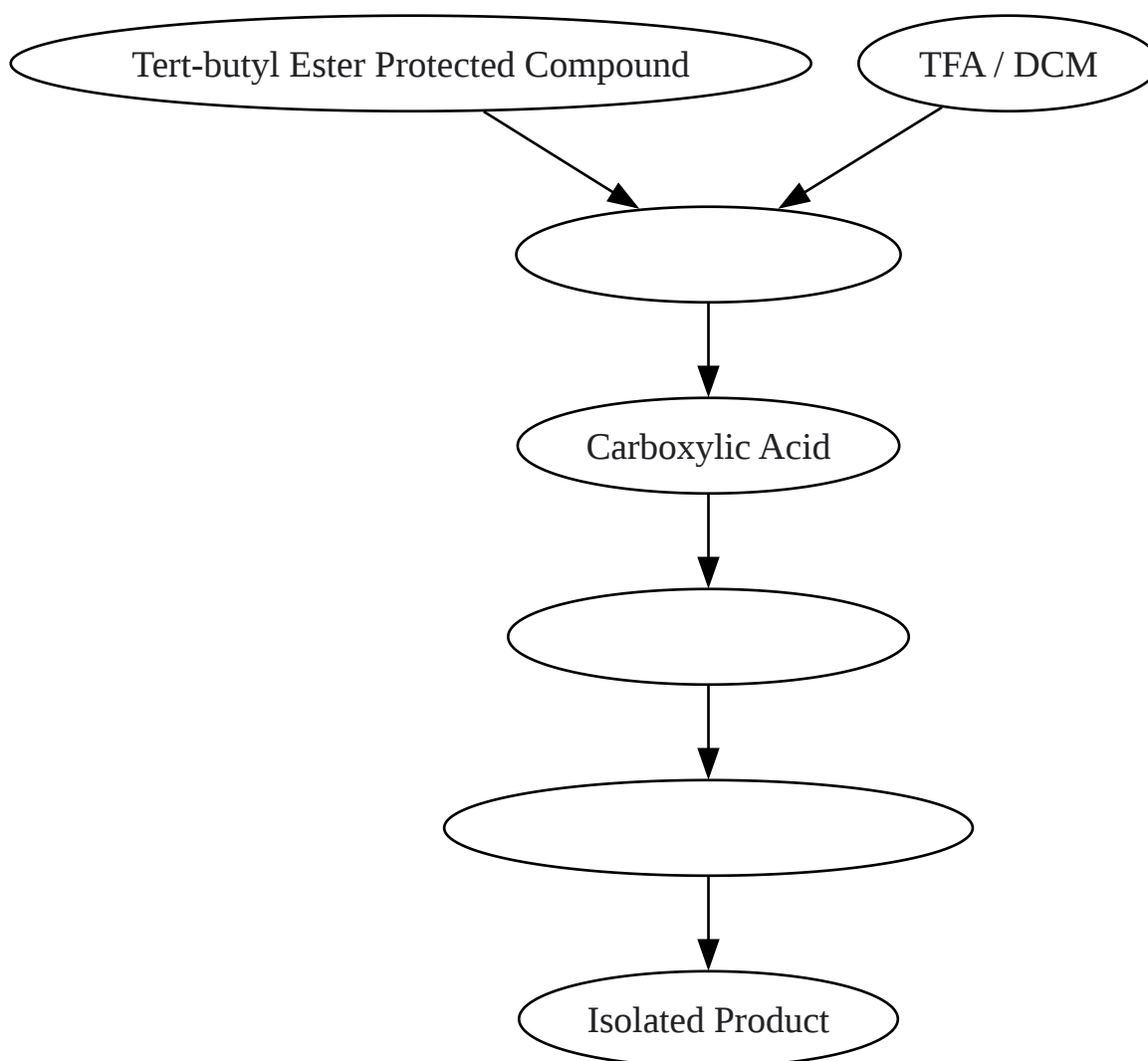
Experimental Protocol: Deprotection of the Tert-butyl Ester

Materials:

- Tert-butyl 4-(substituted-aminomethyl)benzoate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Diethyl ether

Procedure:

- Reaction Setup: Dissolve the tert-butyl ester-protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
- Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
- Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure.
- Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.
- Collection: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.



[Click to download full resolution via product page](#)

Safety and Handling

Tert-butyl 4-(aminomethyl)benzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. tert-butyl 4-(aminomethyl)benzoate | 107045-28-3 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tert-butyl 4-(aminomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172258#tert-butyl-4-aminomethyl-benzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com